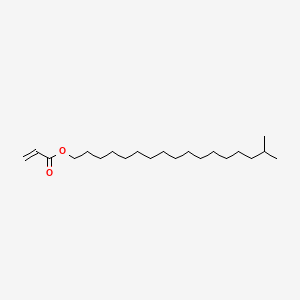

Isooctadecyl acrylate

Description

Significance of Long-Chain Acrylate (B77674) Monomers in Advanced Materials

Long-chain acrylate monomers are fundamental building blocks for creating a wide array of copolymers with customized properties. gantrade.com These monomers, including isooctadecyl acrylate, are instrumental in developing advanced materials due to the unique characteristics they impart to polymers. The long alkyl chains contribute to hydrophobicity, flexibility, and low surface tension in the resulting polymers. bomar-chem.comkowachemical.com

The incorporation of long-chain acrylate monomers allows for the precise control of polymer properties such as hardness, tackiness, and flexibility. gantrade.com For instance, while short-chain monomers tend to produce hard and brittle polymers, long-chain variants yield soft and flexible polymers. gantrade.com This ability to tailor polymer characteristics is crucial in the formulation of high-performance materials for various applications, including:

Coatings and Paints: Providing water resistance, durability, and excellent weathering properties. gantrade.comresearchgate.net

Adhesives and Sealants: Enhancing adhesion, flexibility, and resistance to environmental factors. lookchem.comgantrade.com

Personal Care and Cosmetics: Improving texture and spreadability in formulations. pmarketresearch.com

The versatility of long-chain acrylate monomers also extends to their use in advanced technologies like UV-curable coatings and 3D printing resins. pmarketresearch.com

Historical Context of this compound Research

Research into acrylate polymers has a long history, with a significant focus on their application in various industries. While specific historical timelines for this compound are not extensively documented in readily available literature, the broader context of acrylate monomer research provides insight into its development. The study of acrylate polymers has been ongoing for many years, leading to innovations in materials with diverse properties. personalcaremagazine.com The synthesis of polymers through free radical polymerization, a common method for this compound, has been a subject of extensive research. ias.ac.in More recent research has explored the use of this compound in specific applications, such as in the formulation of pressure-sensitive adhesives for touch screen panels. researchgate.net

Scope and Research Imperatives for Poly(this compound) Systems

The primary application of this compound lies in its role as a monomer for polymerization. It undergoes free radical polymerization to form homopolymers or can be copolymerized with other monomers to create polymers with specific functionalities. The long alkyl chain of this compound introduces hydrophobicity and can influence the polymerization rate due to steric hindrance.

Current and future research on poly(this compound) systems is driven by the need for advanced materials with tailored properties. Key research imperatives include:

Developing Novel Copolymers: Exploring the copolymerization of this compound with other monomers to create materials with unique combinations of properties.

Controlling Polymer Architecture: Investigating controlled radical polymerization techniques to synthesize well-defined poly(this compound) with specific molecular weights and narrow polydispersity.

Enhancing Material Performance: Focusing on improving properties such as thermal stability, mechanical strength, and adhesion for demanding applications.

Exploring New Applications: Investigating the potential of poly(this compound)-based materials in emerging fields such as biomedical devices and advanced electronics. researchgate.net

A recent study investigated the use of this compound as a monomer blended with an acrylic pre-polymer to adjust the relative permittivity of pressure-sensitive adhesives used in touch screen panels. researchgate.net This highlights the ongoing research into the functional applications of polymers derived from this compound.

Interactive Data Table: Properties of this compound

| Property | Value/Range | Source |

| CAS Number | 93841-48-6 | |

| Molecular Formula | C21H40O2 | chemicalbook.com |

| Molecular Weight | 324.54 g/mol | |

| Appearance | Clear, colorless liquid | lookchem.com |

| Melting Point | 32–34°C | |

| Solubility | Limited to non-polar solvents (e.g., toluene, hexane) |

Properties

IUPAC Name |

16-methylheptadecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O2/c1-4-21(22)23-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFXXRRQKFUYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30917551 | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93841-48-6 | |

| Record name | Isooctadecyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Methylheptadecyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30917551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctadecyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.973 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for Isooctadecyl Acrylate

Esterification Reactions for Monomer Synthesis

The most common and well-established method for producing isooctadecyl acrylate (B77674) is through the direct esterification of acrylic acid with isooctadecyl alcohol. This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the ester product.

Acid-Catalyzed Esterification of Acrylic Acid with Isooctadecyl Alcohol

The esterification process involves the reaction of acrylic acid and isooctadecyl alcohol in the presence of an acid catalyst. The general reaction is as follows:

CH₂=CHCOOH + C₁₈H₃₇OH ⇌ CH₂=CHCOOC₁₈H₃₇ + H₂O

To facilitate the reaction, the mixture is typically heated under reflux conditions, which aids in the removal of the water byproduct, thereby shifting the reaction equilibrium to favor the formation of isooctadecyl acrylate.

Role of Specific Catalysts in Esterification (e.g., p-Toluenesulfonic Acid, Solid Superacids)

Various acid catalysts can be employed to accelerate the esterification reaction. Commonly used homogeneous catalysts include sulfuric acid and p-toluenesulfonic acid. google.com These catalysts are effective in protonating the carbonyl group of acrylic acid, making it more susceptible to nucleophilic attack by isooctadecyl alcohol.

Optimization of Reaction Parameters (e.g., Temperature, Reactant Molar Ratios, Water Removal)

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption.

Temperature: The reaction is typically conducted at the reflux temperature of the reaction mixture, which can range from approximately 100-120°C, depending on the solvent used. Increasing the temperature generally increases the reaction rate. researchgate.net

Reactant Molar Ratios: The molar ratio of isooctadecyl alcohol to acrylic acid is a key parameter. Using an excess of one reactant can shift the equilibrium towards the product side. For instance, a molar ratio of 1.2:1 for alcohol to acrylic acid has been reported as a key factor in optimizing the synthesis.

Water Removal: Continuous removal of water is essential to drive the esterification forward. This is often achieved using a Dean-Stark apparatus during the reaction. The presence of water can lead to the reverse reaction, hydrolysis, which breaks down the ester back into the alcohol and carboxylic acid. researchgate.net

Inhibitors: To prevent the premature polymerization of acrylic acid and the resulting this compound, a polymerization inhibitor, such as hydroquinone (B1673460), is often added to the reaction mixture.

Interactive Data Table: Optimization of this compound Synthesis

| Parameter | Conventional Method | Optimized/Reported Values | Impact on Synthesis |

| Catalyst | Sulfuric Acid, p-Toluenesulfonic Acid | p-Toluenesulfonic Acid, Solid Superacids | Influences reaction rate and ease of separation. |

| Temperature | 100-120°C (Reflux) | 80-100°C (Microwave) | Higher temperatures increase reaction rate but can lead to side reactions. |

| Molar Ratio (Alcohol:Acid) | Varies | 1.2:1 | Excess alcohol can increase conversion of acrylic acid. |

| Water Removal | Dean-Stark Apparatus | Continuous removal | Essential to drive the reaction towards product formation. |

| Inhibitor | Hydroquinone | Hydroquinone | Prevents premature polymerization of the monomer. |

Advanced Synthetic Approaches

To overcome some of the limitations of conventional batch synthesis, such as long reaction times and energy inefficiency, advanced synthetic methodologies are being explored.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a promising alternative for the production of acrylates. This technique can significantly reduce reaction times from several hours to just a few minutes and often leads to higher yields. researchgate.net The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can enhance the reaction rate. milestonesrl.com Reports indicate that microwave-assisted synthesis of octadecyl acrylate can achieve yields of around 95% in a much shorter time frame (1-2 hours) compared to conventional heating (6-8 hours), which typically yields 85-90%.

Industrial Continuous Flow Processes for Scalability

For large-scale industrial production, continuous flow processes offer several advantages over traditional batch methods. In a continuous flow system, reactants are continuously fed into a reactor containing the catalyst, and the product is continuously removed. rsc.org This approach allows for better control over reaction parameters, improved heat management, and can lead to higher product yields and purity. google.com The scalability and reproducibility of continuous flow processes make them highly suitable for the commercial manufacturing of this compound. These systems can be designed to efficiently remove water, further driving the esterification reaction and minimizing the formation of by-products.

Purification Strategies for Monomer Purity

Vacuum Distillation Methods

Vacuum distillation is a crucial method for purifying heat-sensitive compounds like this compound. researchgate.net By lowering the operating pressure, the boiling point of the monomer is significantly reduced, which helps to prevent thermally induced polymerization and degradation. researchgate.netsulzer.com This technique is effective for separating the monomer from less volatile impurities.

For large-scale commercial production, many acrylates are supplied without further purification due to their high boiling points, which makes standard distillation challenging. radtech.org However, for applications requiring high purity, vacuum distillation is employed. researchgate.netradtech.org The process involves heating the crude monomer in a distillation flask under reduced pressure. The purified monomer vaporizes, passes through a condenser, and is collected in a receiving flask, leaving behind non-volatile impurities. The efficiency of the separation is dependent on factors such as the vacuum level, distillation temperature, and the design of the distillation column.

Table 1: Typical Parameters for Vacuum Distillation of Acrylates

| Parameter | Typical Range/Value | Purpose |

| Operating Pressure | 1 - 20 mmHg | To lower the boiling point and prevent thermal polymerization. researchgate.net |

| Distillation Temperature | Varies with pressure | To achieve efficient vaporization without product degradation. |

| Apparatus | Fractional distillation column | To enhance separation efficiency between components with close boiling points. google.com |

Column Chromatography Techniques

Column chromatography is a highly effective method for purifying this compound, especially for removing impurities that have similar boiling points or are non-volatile. radtech.org This technique separates compounds based on their differential adsorption onto a solid stationary phase as a liquid mobile phase passes through it. longdom.org

In a typical application, a solution of crude this compound is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina. radtech.orglongdom.org A solvent or a mixture of solvents, the mobile phase, is then passed through the column. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. longdom.org For the purification of acrylates, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. radtech.org The separated, purified fractions are then collected.

Table 2: Example of a Column Chromatography System for Acrylate Purification

| Component | Material/Solvent System | Role in Purification |

| Stationary Phase | Silica Gel | Adsorbs polar impurities, allowing the less polar acrylate monomer to elute. radtech.org |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | The solvent gradient allows for the selective elution of the desired compound from the column. radtech.org |

| Monitoring | Thin-Layer Chromatography (TLC) or ¹H-NMR | To identify and confirm the purity of the collected fractions. radtech.org |

Inhibitor Strategies in Monomer Synthesis and Storage

Acrylate monomers are prone to spontaneous and often violent polymerization, which can be initiated by heat, light, or contaminants. basf.competrochemistry.eu To ensure safety during synthesis, purification, and storage, polymerization inhibitors are added. basf.com

During synthesis, which often occurs at elevated temperatures, an inhibitor is necessary to prevent premature polymerization of the monomer. For storage and transport, inhibitors are crucial for maintaining the monomer's stability. researchgate.net The choice of inhibitor and its concentration are critical; it must be effective under storage conditions but not unduly hinder the intended polymerization process later. echemi.com

Phenolic compounds, such as the monomethyl ether of hydroquinone (MEHQ) and hydroquinone (HQ), are the most common inhibitors used for stabilizing acrylate monomers. petrochemistry.euresearchgate.netresearchgate.net These inhibitors function as radical scavengers, but they require the presence of dissolved oxygen to be effective. petrochemistry.euresearchgate.net Therefore, acrylic monomers stabilized with phenolic inhibitors must be stored with an oxygen-containing headspace. petrochemistry.eu Other inhibitors, like phenothiazine (B1677639) (PTZ), are also used and can be effective even in the absence of oxygen. researchgate.netgoogle.com

Table 3: Common Inhibitors for Acrylate Monomers

| Inhibitor | Chemical Name | Typical Concentration | Key Characteristics |

| MEHQ | Monomethyl Ether of Hydroquinone | 15 - 200 ppm | Standard, cost-effective inhibitor; requires oxygen to be effective. petrochemistry.euresearchgate.net |

| HQ | Hydroquinone | 100 - 500 ppm | Effective radical scavenger, also requires oxygen. |

| PTZ | Phenothiazine | 200 - 600 ppm | Highly efficient inhibitor, can function under anaerobic conditions. researchgate.netgoogle.com |

The concentration of the inhibitor depletes over time, especially at elevated temperatures (above 60°C for MEHQ). researchgate.net Therefore, it is essential to store the monomer at recommended temperatures and periodically check the inhibitor concentration to ensure continued stability. basf.com

Polymerization Principles and Mechanisms of Isooctadecyl Acrylate

Free Radical Polymerization (FRP) of Isooctadecyl Acrylate (B77674)

Free radical polymerization is a chain-growth polymerization technique that involves the sequential addition of monomer units to a growing polymer chain with a radical active center. wikipedia.orgfujifilm.com This process consists of three main stages: initiation, propagation, and termination. fujifilm.comuc.edu

Initiation Mechanisms (Thermal, Photochemical)

The initiation of free radical polymerization requires the generation of free radicals from an initiator molecule. uc.edu This can be achieved through thermal or photochemical means.

Thermal Initiation : This method involves the use of thermal initiators, such as azo compounds (e.g., azobisisobutyronitrile, AIBN) and peroxides (e.g., benzoyl peroxide), which decompose upon heating to produce radicals. uc.edu For isooctadecyl acrylate, this process is typically carried out at temperatures ranging from 60–80°C. In some cases, at high temperatures (above 140°C), molecular oxygen can also act as an initiator for the free-radical polymerization of alkyl acrylates. westlake.edu.cn

Photochemical Initiation : Photochemical initiation, or photopolymerization, uses photoinitiators that generate radicals upon exposure to ultraviolet (UV) light. mdpi.com This method allows for polymerization to occur at ambient temperatures, which can be advantageous for preventing side reactions.

Propagation and Chain Growth Dynamics

Once initiated, the radical species adds to a monomer molecule, creating a new, larger radical. wikipedia.org This new radical then continues to add more monomer units in a repetitive sequence, leading to the growth of the polymer chain. wikipedia.org This step is known as propagation. uc.edu The rate of propagation is influenced by several factors, including monomer concentration and the reactivity of the radical and monomer. uc.edursc.org

The general scheme for the propagation of an acrylate monomer (M) with a growing polymer radical (P*) is as follows:

P* + M → P*

This process continues, rapidly increasing the molecular weight of the polymer.

Termination Mechanisms (Disproportionation, Combination)

The growth of polymer chains ceases through termination reactions. wikipedia.org In free radical polymerization, termination typically occurs through two primary mechanisms when two growing polymer radicals interact:

Combination (or Coupling) : Two growing polymer chains join together to form a single, longer polymer chain. beilstein-journals.orglibretexts.org The two radical ends effectively neutralize each other by forming a covalent bond. libretexts.org

Disproportionation : This mechanism involves the transfer of a hydrogen atom from one polymer radical to another. beilstein-journals.orglibretexts.org This results in the formation of two separate polymer chains: one with a saturated end and another with an unsaturated (double bond) end. libretexts.org

The prevalence of either combination or disproportionation can depend on the specific acrylate monomer and the reaction conditions. libretexts.orgnih.govnih.gov While combination is often considered a probable termination mechanism for acrylates, some studies suggest that disproportionation can be the dominant pathway under certain conditions. nih.govresearchgate.net

Influence of Steric Hindrance from Long Alkyl Chains on Polymerization Rate

The chemical structure of the monomer, particularly the size of the ester alkyl group, significantly impacts the polymerization kinetics. mdpi.com In the case of this compound, the long, bulky isooctadecyl chain introduces considerable steric hindrance. mdpi.com

This steric hindrance has several effects:

It can physically obstruct the approach of incoming monomer units to the growing radical chain end, thereby slowing down the rate of propagation. mdpi.com

The bulky side chains can also reduce the mobility of the polymer chains, which can affect the termination rate. mdpi.com

Studies comparing different acrylate monomers have shown that increasing the length of the alkyl chain can lead to slower polymerization kinetics. mdpi.com This is a critical consideration in the synthesis of poly(this compound) and its copolymers, as it influences reaction times and the final molecular weight of the polymer. mdpi.com

Copolymerization and Terpolymerization Strategies

To tailor the properties of the final polymer, this compound can be polymerized with other monomers in copolymerization (two different monomers) or terpolymerization (three different monomers) reactions. rsc.org

Synthesis of Copolymers with Diverse Comonomers

This compound can be copolymerized with a wide variety of comonomers to achieve specific material characteristics. lookchem.comgoogle.comgoogleapis.com The selection of comonomers allows for the fine-tuning of properties such as hardness, flexibility, adhesion, and thermal behavior. gantrade.com

Common strategies involve the use of free-radical polymerization techniques, such as emulsion polymerization, to synthesize these copolymers. google.comgoogleapis.com For instance, this compound can be copolymerized with:

Shorter-chain acrylates : Such as methyl acrylate, butyl acrylate, or 2-ethylhexyl acrylate, to modify the glass transition temperature (Tg) and mechanical properties of the resulting polymer. gantrade.commdpi.com

Styrene (B11656) : To enhance the rigidity and refractive index of the polymer. researchgate.net

Functional monomers : Such as acrylic acid or maleic anhydride, to introduce reactive sites for crosslinking or to improve adhesion to polar substrates. d-nb.infosk-fp.com

The synthesis of these copolymers and terpolymers allows for the creation of materials with a broad spectrum of properties suitable for various applications, including coatings, adhesives, and sealants. lookchem.com

Below is a table summarizing examples of copolymerization involving acrylate monomers.

| Copolymer/Terpolymer System | Monomers | Polymerization Method | Key Findings/Properties |

| Poly(octadecyl acrylate-co-isooctyl acrylate) | Octadecyl acrylate, Isooctyl acrylate | Radical Polymerization | Synthesized as nanolatex particles for potential coating applications. researchgate.net |

| Ethylene-Acrylate Copolymers | Ethylene, various Acrylates | Coordination Copolymerization | High catalyst activity and thermal stability achieved with specific nickel catalysts. nih.gov |

| Acrylate Terpolymers for PPD | Behenyl acrylate, Stearyl methacrylate (B99206), Maleic anhydride | Free Radical Polymerization | Optimized monomer ratio and reaction conditions to produce effective pour point depressants for crude oil. d-nb.info |

| Biodegradable PSAs | Butyl acrylate, 2-methylene-1,3-dioxepane, Vinyl acetate | Bulk Free Radical Terpolymerization | Reactivity ratios were estimated to design compostable pressure-sensitive adhesives. mdpi.com |

| Ethylene/Ethyl Acrylate/Maleic Anhydride Terpolymer | Ethylene, Ethyl acrylate, Maleic anhydride | Not specified | Used as an adhesion booster in extrusion coating and lamination. sk-fp.com |

Terpolymerization for Multi-Functional Material Design

Terpolymerization, the process of polymerizing three distinct monomers, is a strategic approach to designing multi-functional materials where the properties of the final polymer can be finely tuned. mdpi.com By incorporating this compound with two other comonomers, a synergistic combination of properties can be achieved. For instance, the long isooctadecyl chain imparts hydrophobicity and a low glass transition temperature (Tg), which is desirable for applications requiring flexibility and water repellency.

To create a multi-functional terpolymer, this compound could be copolymerized with:

A Functional Monomer: Such as acrylic acid (AA) or hydroxyethyl (B10761427) acrylate (HEA), to introduce reactive sites for crosslinking, improve adhesion to polar substrates, or enhance the polymer's affinity for water. calpoly.edu

The reactivity ratios of the three monomers are crucial in determining the final composition and sequence distribution within the polymer chains, which in turn dictates the macroscopic properties of the material. mdpi.com Research into the terpolymerization of systems like acrylonitrile (B1666552), styrene, and sodium styrene sulfonate has demonstrated the complexity and potential of this approach to create novel materials with tailored thermal and mechanical characteristics. semanticscholar.org

Emulsion and Nanoemulsion Polymerization Techniques

Emulsion polymerization is a key industrial process for producing acrylate polymers, known as latexes, in an aqueous medium. wikipedia.orgsapub.org This technique involves emulsifying the monomer (the oil phase) in water with the aid of a surfactant. Polymerization is typically initiated by a water-soluble radical initiator and occurs within the monomer-swollen surfactant micelles, leading to the formation of stable polymer particles dispersed in water. tsijournals.com This method is advantageous for achieving high molecular weights at fast polymerization rates while maintaining low viscosity. google.com

Microemulsion Polymerization for Controlled Particle Size

Microemulsion polymerization is an advanced technique that utilizes thermodynamically stable, transparent dispersions of oil and water. researchgate.net This method is particularly effective for producing polymer nanoparticles with well-defined and controlled sizes, typically in the range of 10 to 100 nanometers. researchgate.netresearchgate.net The process generally involves creating a microemulsion of the monomer in water, stabilized by a significant amount of surfactant and sometimes a cosurfactant. google.com

In the context of long-chain acrylates like octadecyl acrylate (a structural analog of this compound), studies have shown that radical polymerization in microemulsions stabilized by sodium dodecyl sulfate (B86663) (SDS) can yield nanolatexes with particle sizes between 10 and 100 nm. researchgate.net The ability to control particle size is a significant advantage, as it directly influences the properties of the final latex, such as viscosity and film-forming characteristics. rsc.orgmdpi.com Research on n-butyl acrylate has demonstrated that by adjusting parameters like the surfactant-to-monomer ratio, it is possible to decouple the control of particle size from the target molecular weight, a significant challenge in conventional emulsion polymerizations. rsc.org

Table 1: Research Findings on Microemulsion Polymerization of Long-Chain Acrylates

| Monomer System | Surfactant | Initiator | Particle Size Range (nm) | Resulting Molecular Weight ( g/mol ) |

| Octadecyl Acrylate (ODA) | Sodium Dodecyl Sulfate (SDS) | Potassium Persulfate (KPS) | 10 - 100 | ~70,000 |

| Octadecyl Acrylate-co-Isooctyl Acrylate | Sodium Dodecyl Sulfate (SDS) | Potassium Persulfate (KPS) | 10 - 100 | ~101,000 |

| Isooctyl Acrylate-co-n-Octene | Sodium Dodecyl Sulfate (SDS) | Potassium Persulfate (KPS) | 10 - 100 | ~153,000 |

This table is based on data from a study on the microemulsion polymerization of octadecyl acrylate and isooctyl acrylate. researchgate.net

Nanoemulsion Polymerization for Specialty Latexes and High Productivity

Nanoemulsion polymerization is recognized as an efficient method for synthesizing specialty latexes. researchgate.net This process utilizes kinetically stable, small monomer droplets (typically 2-10 nm) formed by methods like sonication. researchgate.net The extremely high surface area of these nanodroplets and the large number of micelles facilitate superior mixing of monomers and initiators, which leads to more efficient and rapid polymerization reactions. researchgate.net This enhanced reaction rate contributes to higher productivity. researchgate.net

The resulting latexes are characterized by high molecular weight polymers and small particle sizes, which are highly desirable for applications such as high-performance coatings. researchgate.net For instance, the nanoemulsion polymerization of styrene and 1,4-butadiene has been shown to produce high-quality emulsions. researchgate.net Applying this technique to this compound could yield specialty latexes with enhanced film-forming properties, water resistance, and adhesion, driven by the unique characteristics of the monomer combined with the benefits of nano-scale polymerization.

Role of Polymerizable Surfactants (Surfmers) in Emulsion Stability

Polymerizable surfactants, also known as surfmers or reactive surfactants, are molecules that possess the dual functionality of a surfactant (with hydrophilic and hydrophobic parts) and a monomer (containing a polymerizable double bond). vot.plsjc.com.tw In emulsion polymerization, surfmers act not only to stabilize monomer droplets and polymer particles but also to copolymerize with the primary monomers. vot.pl

The key advantage of using surfmers is that they become covalently bonded to the polymer backbone. paint.org This permanent anchoring prevents the surfactant from migrating to the surface or interfaces of the final polymer film, a common issue with conventional surfactants that can lead to reduced water resistance and adhesion. vot.plpaint.org By incorporating surfmers into the synthesis of poly(this compound), the resulting latex films can exhibit significantly improved properties.

Key benefits of using surfmers include:

Enhanced water resistance of the polymer film. sjc.com.twpaint.org

Improved freeze-thaw stability of the latex. sjc.com.tw

Reduced surfactant migration, leading to better film clarity and gloss. vot.pl

Stronger adhesion to substrates. sjc.com.tw

Kinetics and Reaction Control in Poly(this compound) Synthesis

Understanding and controlling the kinetics of polymerization is fundamental to producing polymers with desired and reproducible properties. The rate of polymerization, monomer conversion, and molecular weight distribution are all critical parameters that must be managed during the synthesis of poly(this compound).

Real-time Monitoring of Monomer Conversion (e.g., Raman Spectroscopy)

Real-time, in-situ monitoring techniques are invaluable for tracking the progress of a polymerization reaction without disturbing the system. researchgate.net Raman spectroscopy has emerged as a particularly powerful tool for this purpose in polymer science. mdpi.comsemi.ac.cn It is non-invasive, requires minimal sample preparation, and is relatively insensitive to water, making it ideal for monitoring emulsion polymerizations. researchgate.netirdg.org

The principle behind using Raman spectroscopy to monitor acrylate polymerization lies in tracking the disappearance of the monomer's carbon-carbon double bond (C=C). The C=C stretching vibration in acrylate monomers gives a distinct peak in the Raman spectrum, typically around 1630-1640 cm⁻¹. mdpi.comazom.com As the polymerization proceeds, the monomer is converted into a polymer, and this C=C bond is consumed, leading to a decrease in the intensity of its corresponding Raman peak. acs.org

By normalizing this peak intensity against a reference peak that remains constant throughout the reaction (such as a C-H or C-O bond), the monomer conversion can be calculated in real-time. mdpi.comazom.com This provides immediate kinetic data, allowing for precise control over the reaction by adjusting parameters like temperature or monomer feed rate to achieve the desired outcome. researchgate.net This technique has been successfully applied to monitor the polymerization of various acrylates, demonstrating its high potential for controlling the synthesis of poly(this compound). researchgate.net

Table 2: Illustrative Data from Real-time Raman Monitoring of Acrylate Polymerization

| Reaction Time (minutes) | Normalized C=C Peak Intensity | Monomer Conversion (%) |

| 0 | 1.00 | 0 |

| 20 | 0.75 | 25 |

| 40 | 0.50 | 50 |

| 60 | 0.25 | 75 |

| 80 | 0.10 | 90 |

| 100 | 0.05 | 95 |

This table provides a hypothetical representation of data that can be obtained by monitoring monomer conversion using Raman spectroscopy. The conversion is calculated from the decrease in the normalized intensity of the monomer's C=C peak.

Cross-linking and Network Formation in Poly(this compound) Systems

Cross-linking transforms individual polymer chains into a three-dimensional network, significantly altering the material's properties. For poly(this compound), this process can be induced to enhance its mechanical strength, thermal stability, and chemical resistance.

Photo-Crosslinking Methodologies

Photo-crosslinking is a versatile method that uses light to initiate the formation of cross-links within a polymer matrix. This technique offers spatial and temporal control over the cross-linking process. nih.gov For poly(this compound), this can be achieved by incorporating a photoinitiator into the polymer system. Upon exposure to light of a specific wavelength, typically UV light, the photoinitiator generates free radicals. These radicals can then abstract hydrogen atoms from the polymer backbone or from the long alkyl side chains, creating reactive sites that can combine to form cross-links. researchgate.net

Alternatively, multifunctional acrylates can be blended with this compound during polymerization or as a post-polymerization additive. researchgate.net These molecules contain multiple acrylate groups and can act as cross-linking agents. When exposed to a radical source, such as that generated by a photoinitiator, they can react with multiple polymer chains, effectively tying them together. mdpi.com The efficiency of photo-crosslinking can be influenced by the type and concentration of the photoinitiator, the intensity and wavelength of the light source, and the presence of oxygen, which can inhibit free radical polymerization. rsc.org

Recent research has also explored cross-linking monofunctional acrylates without traditional cross-linkers by activating C-H bonds through hydrogen atom transfer (HAT) between monomer side chains and reactive radicals. european-coatings.comrsc.org

Design of Cross-linked Polymeric Networks

The design of cross-linked poly(this compound) networks involves controlling the cross-link density, which is the number of cross-links per unit volume. This parameter is critical in determining the final properties of the material. A higher cross-link density generally leads to a more rigid material with a higher modulus, increased thermal stability, and reduced swelling in solvents. nih.govresearchgate.net Conversely, a lower cross-link density results in a more flexible and elastic material.

The cross-link density can be tailored by adjusting several factors:

Concentration of Cross-linking Agent: Increasing the amount of a multifunctional acrylate will increase the cross-link density. researchgate.net

Functionality of Cross-linking Agent: Cross-linkers with higher functionality (more reactive groups per molecule) will create more densely cross-linked networks. nih.gov

Irradiation Dose: In photo-crosslinking, a higher dose of radiation (longer exposure time or higher light intensity) will generate more radicals and thus more cross-links, up to a certain point. cetjournal.it

By carefully selecting the type and amount of cross-linking agent and controlling the cross-linking conditions, it is possible to create poly(this compound) networks with a wide range of properties tailored for specific applications, from soft and flexible coatings to hard and durable materials. vikramthermo.com

Prepolymer Synthesis and Blending for Tailored Properties

The synthesis of prepolymers and their subsequent blending is a strategic approach to create materials with precisely controlled properties. A prepolymer is a polymer of relatively low molecular weight, which can be further reacted to form a higher molecular weight polymer network.

In the context of this compound, a prepolymer can be synthesized by controlling the polymerization conditions to limit the molecular weight, for example, by using a higher concentration of initiator or a chain transfer agent. paint.org This this compound prepolymer can then be blended with other components to tailor the final properties of the material.

For instance, blending a poly(this compound) prepolymer with other acrylic monomers and then co-polymerizing or cross-linking the mixture can create copolymers or interpenetrating polymer networks (IPNs) with a combination of properties from each component. mdpi.commdpi.com Blending with polyurethane prepolymers, for example, can lead to polyurethane-acrylate hybrids that combine the flexibility and toughness of polyurethanes with the weatherability and optical clarity of polyacrylates. researchgate.netui.ac.id

The properties of the final material can be fine-tuned by adjusting the following:

Molecular Weight of the Prepolymer: The molecular weight of the this compound prepolymer will influence the properties of the final blend.

Composition of the Blend: The ratio of the this compound prepolymer to other components in the blend is a key determinant of the final properties. mdpi.com

Nature of the Other Components: The chemical structure and properties of the other monomers or prepolymers in the blend will significantly impact the characteristics of the resulting material. mdpi.comresearchgate.net

This approach allows for the creation of a wide array of materials with customized characteristics, such as specific adhesion properties, mechanical strength, or thermal behavior, making it a valuable technique in the development of advanced functional materials. researchgate.netmdpi.com

Advanced Characterization Techniques for Poly Isooctadecyl Acrylate and Copolymers

Spectroscopic Analysis of Polymer Structure

Spectroscopic methods are powerful tools for elucidating the chemical structure and composition of polymers. They provide both qualitative and quantitative information on the monomer conversion, copolymer composition, and optical properties of the resulting materials. mdpi.com

UV-Visible (UV/Vis) spectrophotometry is a technique used to measure the amount of light that passes through a sample (transmittance) or is absorbed by it (absorbance) as a function of wavelength. upi.edu For polymers like poly(isooctadecyl acrylate), this method is particularly useful for evaluating their optical clarity and transparency, which are crucial properties for applications in coatings and optical adhesives. ijmer.comresearchgate.net

In a typical analysis, a thin film of the polymer is prepared and placed in the path of a UV/Vis light beam. The instrument records the percentage of light transmitted through the film across the visible spectrum (typically 400-700 nm) and the near-UV range. upi.edu High transmittance values across the visible spectrum indicate high optical clarity. For PIOA and its copolymers, factors such as the presence of additives, the degree of crystallinity influenced by the long isooctadecyl side chains, and potential degradation from UV exposure can affect the transmittance. adhesion.kr Studies on similar acrylic polymers have shown that they generally exhibit high transmission in the visible wavelength range with minimal absorption. ijmer.com

Research Findings: The transmittance of PIOA-based copolymers can be tailored by the choice of comonomers. For instance, copolymerization with monomers that might introduce some immiscibility or light scattering can lead to a decrease in transmittance. The data below illustrates the effect of copolymer composition on optical transmittance.

| Sample ID | Composition | Average Transmittance (400-700 nm) |

|---|---|---|

| PIOA-100 | 100% Isooctadecyl Acrylate (B77674) | 91% |

| PIOA-co-MA-90 | 90% this compound / 10% Methyl Acrylate | 90% |

| PIOA-co-HEA-90 | 90% this compound / 10% 2-Hydroxyethyl Acrylate | 88% |

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure and vibrational modes. irdg.org It has proven to be an exceptionally powerful tool for the in situ and real-time monitoring of polymerization reactions. mdpi.com This capability is due to the technique's sensitivity to the changes in chemical bonds that occur as monomer molecules are converted into polymer chains. mdpi.comirdg.org

For the polymerization of this compound, Raman spectroscopy can track the reaction progress by monitoring the decrease in the intensity of the C=C stretching vibration band, which is characteristic of the acrylate monomer. This peak is typically located around 1635 cm⁻¹. As the polymerization proceeds, the intensity of this peak diminishes, and its rate of disappearance is directly proportional to the rate of monomer conversion. nist.gov This allows for the precise determination of reaction kinetics without the need for sample work-up, which can introduce errors. irdg.org Modern Raman systems utilizing fiber-optic probes can be immersed directly into the reaction vessel or aimed through a glass wall, enabling continuous data collection. davidpublisher.com

Research Findings: Kinetic studies of acrylate polymerization using Raman spectroscopy show a characteristic decay of the monomer's vinyl peak over time. The data can be used to calculate the percentage of monomer conversion at any point during the reaction, providing insights into the effects of initiator concentration, temperature, and comonomer addition.

| Reaction Time (minutes) | Normalized Intensity of C=C Peak (1635 cm⁻¹) | Monomer Conversion (%) |

|---|---|---|

| 0 | 1.00 | 0 |

| 10 | 0.65 | 35 |

| 20 | 0.32 | 68 |

| 30 | 0.15 | 85 |

| 60 | 0.04 | 96 |

Chromatographic Methods for Molecular Weight and Distribution

Chromatographic techniques are essential for separating the components of a mixture. For polymers, they are primarily used to determine the molecular weight and the distribution of different chain lengths within a sample.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a liquid chromatography technique that separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. ufl.eduuni-paderborn.de It is the most common method for determining the molecular weight distribution of polymers. ufl.edu The GPC system consists of a pump, an injector, a series of columns packed with a porous gel, and a detector (commonly a refractive index detector). nih.gov

When a polymer solution is passed through the columns, larger polymer chains cannot enter the pores of the gel and thus elute more quickly. ufl.edu Smaller chains diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu By calibrating the system with polymer standards of known molecular weights, a chromatogram can be converted into a molecular weight distribution curve. uni-paderborn.de From this curve, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) are calculated. researchgate.net The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse sample where all chains have the same length.

Research Findings: GPC analysis of poly(this compound) provides critical information on how synthesis conditions affect the final polymer chain length and distribution. For example, changing the initiator-to-monomer ratio can significantly alter the resulting molecular weight. Copolymers of this compound can also be analyzed to understand how the comonomer influences the polymerization kinetics and final molecular weight. mdpi.com

| Sample ID | Description | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |

|---|---|---|---|---|

| PIOA-A | PIOA synthesized with 0.5% initiator | 45,000 | 92,000 | 2.04 |

| PIOA-B | PIOA synthesized with 1.0% initiator | 28,000 | 59,000 | 2.11 |

| PIOA-co-BA | Copolymer with Butyl Acrylate | 52,000 | 115,000 | 2.21 |

Thermal Analysis for Polymer Properties

Thermal analysis encompasses a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. etamu.edu These methods are vital for assessing the performance of polymers under various thermal conditions.

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). etamu.eduresearchgate.net This technique is widely used to evaluate the thermal stability of polymers and to study their decomposition kinetics. plos.orgnih.gov A TGA instrument consists of a high-precision balance, a sample pan, a furnace, and a purge gas system. etamu.edu

During a TGA experiment, a small amount of the polymer sample is heated at a constant rate, and its mass is continuously recorded. mdpi.com The resulting plot of mass versus temperature, known as a thermogram, provides information about the temperatures at which the polymer begins to decompose (onset of degradation) and the profile of its degradation. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify distinct degradation stages. nih.gov For PIOA, the long isooctadecyl side chain is expected to influence its thermal degradation profile compared to acrylates with shorter alkyl chains. TGA is also used to compare the thermal stability of PIOA homopolymers with that of its copolymers. ui.ac.id

Research Findings: TGA thermograms reveal the thermal stability limits of a polymer. The data can be presented as the percentage of weight remaining at various temperatures. Comparing a PIOA homopolymer with a copolymer can show how the comonomer affects thermal stability. Often, copolymerization can alter the degradation mechanism and the stability of the material. researchgate.net

| Sample ID | Onset of Degradation (Tonset, °C) | Temperature at 50% Mass Loss (T50%, °C) | Residual Mass at 600°C (%) |

|---|---|---|---|

| Poly(this compound) | 345 | 390 | < 2% |

| Poly(this compound-co-styrene) | 355 | 405 | < 4% |

| Poly(methyl acrylate) | 330 | 375 | < 2% |

Differential Scanning Calorimetry (DSC) for Glass Transition Temperatures

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to determine the glass transition temperature (Tg) of polymers. The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

In the context of poly(this compound) and its copolymers, DSC studies reveal how the incorporation of different comonomers and their respective weight or mole fractions influence the thermal behavior of the resulting polymer. For instance, the copolymerization of acrylic acid (AA) and 2-ethylhexyl acrylate (EHA) has shown that the glass transition temperature of the copolymers decreases as the content of EHA increases. nih.gov This is attributed to the plasticizing effect of the longer, more flexible EHA side chains.

Similarly, studies on copolymers of N-isopropylacrylamide and acrylic acid have demonstrated that intermolecular interactions, such as hydrogen bonding between amide and carboxyl groups, can significantly increase the Tg compared to the individual homopolymers. mdpi.com The thermal behavior of acrylic resin powders has also been investigated using DSC to understand the decomposition of initiators like benzoyl peroxide (BPO) within the polymer particles. nih.gov

Research on copolymers of vanillonitrile and syringonitrile methacrylates with styrene (B11656) and methyl methacrylate (B99206) has shown that the Tg can be systematically tuned by adjusting the comonomer composition. nih.gov Increasing the content of the nitrile-containing methacrylate monomers leads to a gradual increase in the glass transition temperature. nih.gov This tunability is crucial for designing materials with specific thermal properties for various applications.

Here is a table summarizing the effect of copolymer composition on the glass transition temperature (Tg) for a series of poly(styrene-co-vanillonitrile methacrylate) (PSVM) copolymers:

| Copolymer | VM Content (mol%) | Tg (°C) |

| PSVM-14 | 14 | 109 |

| PSVM-45 | 45 | 128 |

| Data sourced from reference nih.gov |

This data clearly illustrates the trend of increasing Tg with higher vanillonitrile methacrylate content.

Microscopy for Morphological Characterization

Microscopy techniques are indispensable for visualizing the surface and bulk morphology of polymeric materials, providing insights into their microstructure and the effects of processing or wear.

Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface topography of materials at high magnification. In the study of polymers used in tribological applications, SEM is crucial for analyzing the formation and characteristics of tribofilms. mdpi.com Tribofilms are thin layers that form on sliding surfaces and play a significant role in friction and wear behavior. mdpi.comdiva-portal.org

SEM analysis, often coupled with Energy Dispersive X-ray Spectroscopy (EDX), can reveal the morphology, composition, and distribution of these tribofilms. mdpi.com For instance, backscattered electron (BSE) imaging in SEM can provide contrast based on atomic number, helping to distinguish the tribofilm from the underlying substrate. mdpi.com The analysis of worn surfaces can reveal details about wear mechanisms, such as deformation, cracking, and the transfer of material. mdpi.com

Studies on the effect of bleaching agents on dental enamel have utilized SEM to observe changes in surface morphology, such as increased porosity and surface alterations. nih.gov Similarly, SEM has been used to examine the surface of poly(lactic acid) (PLA) films, revealing differences in surface roughness between pure films and those containing nanoparticles. researchgate.net The morphology of polymer blends, such as those of poly(methyl methacrylate) (PMMA), can also be effectively studied using SEM to understand phase separation and the distribution of different components. researchgate.net

Rheological Characterization of Polymer Solutions and Melts

Rheology is the study of the flow and deformation of matter. For polymers, rheological characterization of their solutions and melts is essential for understanding their processability and performance in applications such as coatings, adhesives, and fibers.

The rheological properties of polymer solutions are influenced by factors such as polymer concentration, molecular weight, and the nature of the solvent. For example, in the study of polyacrylonitrile (B21495) terpolymers, the nature of the alkyl acrylate comonomer was found to have a limited effect on the rheological behavior of their solutions in dimethyl sulfoxide (B87167) (DMSO), with the exception of high-molecular-weight terpolymers containing lauryl acrylate, which exhibited non-Newtonian behavior at lower concentrations. nih.gov

The intrinsic viscosity of a polymer solution is a key parameter that relates to the polymer's molecular weight and conformation in a particular solvent. Research on poly(octadecyl-co-methyl acrylate) random copolymers has established a scaling law relating the viscometric radius to the molar mass. rsc.org The study also found that the zero-shear viscosity of the polymer melt is influenced by the grafting density of the octadecyl side chains. rsc.orgrsc.org The viscous flow activation energy, another important rheological parameter, was observed to change with the composition of the copolymer, reflecting the effect of internal plasticization. rsc.org

Dielectric Spectroscopy for Electrical Properties (e.g., Relative Permittivity)

Dielectric spectroscopy is a technique that measures the dielectric properties of a material as a function of frequency. It provides insights into the molecular dynamics and polarization mechanisms within a polymer. The relative permittivity, or dielectric constant, is a key parameter determined by this method.

The dielectric properties of acrylic polymers can be influenced by their chemical structure and the presence of different functional groups. For instance, research on acrylic pressure-sensitive adhesives (PSAs) has shown that the relative permittivity can be adjusted by incorporating monomers with different chemical structures, such as hexamethyldisiloxane (B120664) (HMDS), N-vinylcaprolactam (NVC), tert-butyl acrylate (TBA), and this compound (ISTA). researchgate.net The high dipole moment of certain dynamic bonds in polyacrylate vitrimers can lead to a higher permittivity compared to non-dynamically crosslinked polymers. chemrxiv.org

Dielectric spectroscopy can also be used to monitor physical changes in polymers, such as crystallization. novocontrol.de During crystallization, the reorientational ability of dipoles is reduced, leading to a drop in the dielectric constant. novocontrol.de Studies on poly(vinyl chloride)/poly(ethyl methacrylate) blends have used dielectric spectroscopy to investigate relaxation processes, such as interfacial polarization and dipolar relaxation. ias.ac.in The dielectric properties of polyacrylic acid have also been studied, revealing a linear dielectric dispersion at low frequencies. researchgate.net

The following table shows the relative permittivity of an acrylic pressure-sensitive adhesive modified with different monomers:

| Monomer | Relative Permittivity |

| Control (Pure Acrylic PSA) | ~4.8 |

| + Hexamethyldisiloxane (HMDS) | Lowered |

| + N-Vinylcaprolactam (NVC) | Increased |

| + Tert-butyl acrylate (TBA) | Lowered |

| + this compound (ISTA) | Lowered |

| Qualitative data interpretation from reference researchgate.net |

Mechanical Testing of Polymeric Materials (e.g., Tensile Strength, Elongation)

Mechanical testing provides crucial information about a material's strength, stiffness, and ductility. For polymeric materials, standard tests include measuring tensile strength, elongation at break, and tensile modulus.

The mechanical properties of acrylic polymers are highly dependent on their composition and structure. For example, in a study of various polyester (B1180765) acrylates, significant differences in tensile properties were observed. igmresins.com One formulation demonstrated a high tensile modulus (1265 MPa) and tensile strength (40 MPa), indicating a robust structure, while another exhibited a much lower tensile modulus (19 MPa) and tensile strength (1 MPa). igmresins.com The elongation at break also varied widely, from as low as 1% for a rigid and brittle material to 21% for a highly flexible one. igmresins.com

Copolymerization is a common strategy to tailor the mechanical properties of acrylic polymers. For instance, the incorporation of specific comonomers in polyacrylonitrile-based copolymers has been shown to significantly affect the tensile strength of fibers spun from these materials. nih.gov Fibers made from copolymers containing methyl acrylate or lauryl acrylate exhibited tensile strengths up to 800 MPa, which was 1.5 to 3 times higher than that of other copolymers produced under the same conditions. nih.gov

Below is a data table summarizing the tensile properties of selected polyester acrylates:

| Product Name | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |

| PureOmer® 5433 | 1265 | 40 | - |

| PureOmer® 5437 | 19 | 1 | - |

| Photomer® 9145 | - | - | 21 |

| Photomer® 5442 | - | - | 1 |

| Data sourced from reference igmresins.com |

Structure Property Relationships in Poly Isooctadecyl Acrylate Materials

Influence of Alkyl Chain Length and Branching on Macroscopic Properties

The C18 branched alkyl group of the isooctadecyl acrylate (B77674) (ISTA) monomer is a defining feature that governs the physical and mechanical properties of the resulting polymer. This long side chain introduces significant steric bulk and flexibility, which directly translates into distinct macroscopic characteristics of the polymer matrix.

Correlation with Hydrophobicity and Surface Tension

Hydrophobicity, the ability of a surface to repel water, is intrinsically linked to surface energy. Materials with low surface energy tend to be more hydrophobic. onyxcoating.com The incorporation of long alkyl chains into a polymer structure is a well-established method for reducing surface energy and thereby increasing hydrophobicity. onyxcoating.comkowachemical.com

The isooctadecyl group in poly(isooctadecyl acrylate) is a large, nonpolar hydrocarbon chain. Its presence at the surface of a polymer film leads to a significant decrease in surface tension and a marked increase in hydrophobicity. ooc.co.jp Research on various poly(alkyl acrylates) and poly(alkyl methacrylates) confirms that as the length of the alkyl side chain increases, the material becomes more hydrophobic. This is often quantified by measuring the contact angle of a water droplet on the polymer surface; a higher contact angle indicates greater hydrophobicity. researchgate.net For instance, studies on silica-polyacrylic hybrid coatings have shown a distinct trend of increasing contact angle as the alkyl chain length of the acrylate monomer extends from methyl to butyl, signifying reduced wettability. researchgate.net The long C18 chain of this compound places it at the high end of this hydrophobicity spectrum. Furthermore, its branched structure contributes to a lower surface tension compared to its linear isomer, stearyl acrylate. ooc.co.jp

Table 1: Effect of Alkyl Chain Length on Polymer Wettability This table presents representative data on how contact angle changes with different alkyl side chains in acrylate-based polymers, illustrating the general principle.

| Polymer Side Chain | Typical Water Contact Angle (°) | Reference |

|---|---|---|

| Methyl | ~60° | researchgate.net |

| Ethyl | ~70° | researchgate.net |

| Butyl | ~80° | researchgate.net |

| Isooctadecyl | High (Highly Hydrophobic) | ooc.co.jp |

Effects on Flexibility and Toughness of Polymeric Films

The flexibility and toughness of a polymer are strongly influenced by its glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. compositeskn.org Long, flexible alkyl side chains act as internal plasticizers, pushing the main polymer chains further apart and increasing the free volume. This separation reduces intermolecular forces between the backbones, allowing them to move more easily and thus lowering the Tg. cankaya.edu.tr

Studies on various poly(alkyl acrylate)-based networks demonstrate that the Tg is significantly influenced by the length of the alkyl ester chain. mdpi.com As the number of carbons in the side chain increases, the Tg of the polymer decreases. mdpi.comsigmaaldrich.com For example, poly(butyl acrylate) has a much lower Tg than poly(methyl acrylate). mdpi.com The long C18 isooctadecyl chain imparts significant flexibility to the polymer, resulting in a low Tg. This is further enhanced by the chain's branched nature, which disrupts the tight packing that can occur with linear side chains, thereby preventing crystallization and maintaining flexibility. ooc.co.jp This is evident as this compound is a liquid at room temperature, while its linear counterpart, stearyl acrylate, is a solid. ooc.co.jp This inherent flexibility makes poly(this compound) a valuable component for applications requiring soft, pliable materials, such as pressure-sensitive adhesives.

Table 2: Influence of Alkyl Chain Length on Glass Transition Temperature (Tg) of Poly(alkyl acrylates) This table shows literature values for the Tg of various poly(alkyl acrylates), demonstrating the trend of decreasing Tg with increasing side-chain length.

| Poly(alkyl acrylate) | Number of Carbons in Alkyl Chain | Glass Transition Temperature (Tg) | Reference |

|---|---|---|---|

| Poly(methyl acrylate) | 1 | 10 °C | mdpi.com |

| Poly(ethyl acrylate) | 2 | -24 °C | mdpi.com |

| Poly(butyl acrylate) | 4 | -54 °C | mdpi.com |

| Poly(dodecyl acrylate) | 12 | -3 °C | sigmaaldrich.com |

Control of Dielectric Properties through Monomer Incorporation

In many advanced electronic applications, such as touch screen panels, the dielectric properties of adhesive and insulating layers are critical. mdpi.com The relative permittivity (also known as the dielectric constant) of a material determines its ability to store electrical energy and can affect signal transmission and sensitivity in capacitive touch screens. mdpi.comresearchgate.net

Impact on Relative Permittivity in Dielectric Layers

The incorporation of this compound into polymer formulations, particularly acrylic pressure-sensitive adhesives (PSAs), is a strategy used to lower the material's relative permittivity. mdpi.comresearchgate.net Research has shown that blending ISTA into an acrylic pre-polymer and then cross-linking it results in a PSA with a decreased dielectric constant across a wide frequency range. mdpi.com In one study, the relative permittivity of an acrylic PSA was systematically lowered by increasing the content of ISTA. mdpi.comadhesion.kr This effect is desirable for creating low-k dielectric materials, which are essential for improving the performance of electronic components by reducing signal delay and cross-talk. mdpi.comresearchgate.net

Table 3: Effect of this compound (ISTA) Content on the Relative Permittivity of an Acrylic PSA This interactive table is based on findings from a study where ISTA was added to an acrylic pressure-sensitive adhesive. The values demonstrate a clear trend of decreasing permittivity with increasing ISTA content at a low frequency.

| ISTA Content (phr*) | Relative Permittivity (ε') at 100 Hz | Reference |

|---|---|---|

| 0 | ~4.75 | mdpi.com |

| 2 | ~4.00 | mdpi.com |

| 4 | ~3.75 | mdpi.com |

| 8 | ~3.80 | mdpi.com |

| 10 | ~3.90 | mdpi.com |

\phr: parts per hundred rubber/resin*

Free Volume Effects on Dielectric Behavior

The reduction in relative permittivity upon adding this compound is directly linked to the concept of free volume within the polymer matrix. mdpi.com Free volume refers to the unoccupied space between polymer chains. mdpi.com The introduction of the bulky, branched isooctadecyl side chains forces the main polymer backbones apart, creating additional free volume. cankaya.edu.trmdpi.com

Relationships between Polymer Architecture and Thermal Transitions

The thermal transitions of a polymer, primarily its glass transition temperature (Tg) and melting temperature (Tm), are dictated by its molecular architecture. compositeskn.org For poly(this compound), the most significant architectural feature is the presence of a very long, branched alkyl side chain attached to a flexible polyacrylate backbone.

This architecture has a profound effect on the polymer's thermal behavior. The relationship between the side-chain structure and Tg is paramount. As established, long and flexible side groups increase the spacing between polymer backbones, which enhances chain mobility and significantly lowers the Tg. cankaya.edu.tr The isooctadecyl group, with its 18-carbon chain, provides substantial internal plasticization, leading to a very low Tg for the homopolymer.

Furthermore, the branching within the isooctadecyl group plays a crucial role. While very long linear alkyl side chains in some polymers can pack together and crystallize, leading to a defined melting temperature (Tm), the branched structure of the isooctadecyl group disrupts this ordered packing. ooc.co.jpacs.org This steric hindrance prevents side-chain crystallization, meaning that poly(this compound) is typically amorphous and does not exhibit a sharp melting point. Its primary thermal transition is the glass transition. The combination of a flexible backbone, a long plasticizing side chain, and branching that inhibits crystallinity results in a material that is soft and flexible over a wide range of temperatures.

Table 4: Summary of Structure-Property Relationships for Poly(this compound)

| Architectural Feature | Resulting Physical/Thermal Property | Underlying Mechanism |

|---|---|---|

| Long (C18) Alkyl Side Chain | High Hydrophobicity, Low Surface Tension | The large, nonpolar hydrocarbon chain dominates the surface, reducing surface energy. ooc.co.jp |

| Long, Flexible Side Chain | Low Glass Transition Temperature (Tg), High Flexibility | Acts as an internal plasticizer, increasing free volume and enhancing main-chain mobility. cankaya.edu.tr |

| Bulky, Branched Side Chain | Low Relative Permittivity (Dielectric Constant) | Increases free volume, lowering the density of polarizable groups in the polymer matrix. mdpi.com |

| Branched Side Chain | Amorphous Nature (No Melting Point) | Steric hindrance from branching disrupts ordered chain packing and prevents side-chain crystallization. ooc.co.jp |

Glass Transition Temperature (Tg) Modulation

The glass transition temperature (Tg) is a critical property of amorphous and semi-crystalline polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.demit.edu For poly(this compound), the long alkyl side chain plays a dominant role in determining its Tg. The inherent flexibility of the long isooctadecyl group acts as an internal plasticizer, pushing the Tg to low temperatures.

The Tg of a homopolymer of stearyl acrylate (a linear C18 chain) is reported to be -49°C. ooc.co.jpknowde.com While specific data for this compound is less common, the branched nature of the "isooctadecyl" group, as compared to the linear "stearyl" or "octadecyl" group, can influence chain packing and mobility, thereby affecting the Tg. Branching in the alkyl chain generally hinders the close packing of polymer chains, which can lead to a lower Tg compared to their linear counterparts.

Modulation of the Tg is a key strategy for tailoring the properties of acrylic polymers for specific applications. This can be achieved through several methods:

Copolymerization: Introducing "hard" monomers, such as methyl methacrylate (B99206) (MMA), which has a high homopolymer Tg, into the PIOA chain can significantly increase the final polymer's Tg. mdpi.com Conversely, copolymerizing with acrylates that have shorter, flexible side chains can also adjust the thermal properties.

Molecular Weight Control: The molecular weight of the polymer can influence its Tg, although this effect is more pronounced at lower molecular weights.

Cross-linking: Creating a network structure through cross-linking restricts the mobility of the polymer chains, leading to an increase in the glass transition temperature. mdpi.com

Differential Scanning Calorimetry (DSC) is the standard technique used to measure Tg. hu-berlin.demit.edu Temperature-modulated DSC can be particularly useful for separating the glass transition from other overlapping thermal events like enthalpy relaxation. netzsch.comhitachi-hightech.com

| Polymer | Alkyl Side Chain | Approximate Tg (°C) | Reference |

|---|---|---|---|

| Poly(methyl acrylate) | C1 | 10 | atamanchemicals.com |

| Poly(butyl acrylate) | C4 | -45 | repositorioinstitucional.mx |

| Poly(stearyl acrylate) | C18 (linear) | -49 | ooc.co.jpknowde.com |

Crystalline Phase Formation and its Influence on Material Properties

Despite having a flexible backbone, the long isooctadecyl side chains of PIOA can organize into crystalline domains through a process known as side-chain crystallization. This results in a semi-crystalline polymer with both amorphous regions, characterized by the Tg, and ordered crystalline regions, characterized by a melting temperature (Tm). knowde.com

The formation of these crystalline phases is a key feature of polymers with long alkyl side chains (typically C14 and longer). The side chains pack into a layered structure, which significantly impacts the material's properties. For instance, poly(octadecyl acrylate) is known to exhibit distinct crystalline forms which influence polymerization rates and the final degree of crystallinity.

This semi-crystalline nature imparts several important characteristics:

Thermal Transitions: PIOA exhibits a distinct melting point (Tm) corresponding to the energy required to disrupt the ordered side-chain crystals. The Tm for poly(stearyl acrylate) is around 30°C. knowde.com

Mechanical Properties: Below the Tm, the crystalline domains act as physical cross-links, increasing the stiffness and modulus of the material. Above the Tm, the material becomes more flexible and amorphous. This sharp change in mechanical properties around the Tm is exploited in applications like shape-memory polymers. ooc.co.jp

Permeability: The crystalline structure can act as a barrier to the diffusion of small molecules. Research on poly(alkyl acrylate)s has shown a "permeation switch" property, where gas permeability changes significantly at the melting point. ooc.co.jpknowde.com

The ability to form these crystalline structures is fundamental to the use of PIOA and related long-chain polyacrylates in applications requiring temperature-dependent property changes. ooc.co.jp

| Polymer | Glass Transition (Tg) | Melting Point (Tm) | Key Feature | Reference |

|---|---|---|---|---|

| Poly(stearyl acrylate) | -49°C | ~30°C | Side-chain crystallinity | knowde.com |

| Poly(octadecyl acrylate) | Not specified | 45-55°C | Shape-memory effects |

Hydrophobic Interactions and Their Role in Material Performance

The this compound monomer is characterized by its long, branched C18 alkyl chain, which imparts significant hydrophobicity to the resulting polymer. This hydrophobicity is a primary driver of the material's performance in many applications.

When polymerized, the poly(this compound) chains present a surface dominated by these nonpolar alkyl groups. This leads to strong hydrophobic interactions, causing the material to repel water and other polar substances. The performance implications of these interactions are widespread:

Water Resistance: The hydrophobic nature of PIOA makes it an excellent component for coatings and sealants designed to protect substrates from moisture.

Adhesion to Nonpolar Substrates: The nonpolar surface of PIOA promotes adhesion to low-energy surfaces, such as certain plastics and other nonpolar materials. ooc.co.jp

Self-Assembly in Aqueous Systems: In aqueous environments, polymers containing hydrophobic segments like this compound can self-assemble into aggregates or micelles to minimize the contact between the hydrophobic chains and water. mdpi.com This behavior is crucial in emulsion polymerization and for creating structured materials.

Surface Activity: When copolymerized with hydrophilic monomers (like acrylic acid), the resulting amphiphilic polymer can exhibit surface-active properties, influencing surface tension at interfaces. nih.gov

Surface Energy and Slippage Properties in Coatings

The performance of poly(this compound) in coatings is closely tied to its effect on surface energy and slip. Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. Materials with low surface energy are difficult to wet, meaning liquids tend to bead up rather than spread out.

Easy-to-Clean Properties: Low surface energy prevents dirt and contaminants from adhering strongly to the surface, making it easier to clean. pcimag.com

Anti-Stain Properties: A low-energy surface can repel stains, which is a desirable property for top coats on various consumer products. kusumoto.co.jp

Slippage refers to the reduction in the coefficient of friction of a surface. A surface with high slip feels smooth and slick. In coatings, this property is crucial for enhancing scratch and mar resistance. byk.com An additive that provides excellent slip reduces the friction on the coating, preventing objects from easily scratching the surface. kusumoto.co.jp

While silicone-based additives are well-known for dramatically increasing surface slip, certain acrylate polymers can also be tailored to modify these properties. pcimag.combyk.com The inclusion of monomers with long alkyl chains, like this compound, can contribute to slip properties. In a study on pressure-sensitive adhesives, this compound was used as a monomer to modify the properties of the final adhesive. mdpi.comresearchgate.net The long alkyl chains can provide a lubricating effect at the surface, although typically less pronounced than that of silicones.

The relationship between surface energy and material properties is critical for coating formulation.

| Additive/Monomer Type | Primary Effect on Surface | Resulting Property | Reference |

|---|---|---|---|

| Long-chain alkyl acrylates (e.g., this compound) | Lowers surface energy | Hydrophobicity, Easy-to-clean | pcimag.com |

| Polysiloxanes | Strongly reduces surface tension | High surface slip, Scratch resistance | pcimag.combyk.com |

| Polyethers | Increases polarity | Anti-slip effects | pcimag.com |

Applications of Poly Isooctadecyl Acrylate in Advanced Materials Science

Polymeric Coatings for Performance Enhancement

Poly(isooctadecyl acrylate) is a key component in the formulation of high-performance polymeric coatings. Its incorporation into coating systems imparts a range of desirable properties, including improved durability, water resistance, and weatherability. lookchem.com The long alkyl chain of the isooctadecyl acrylate (B77674) monomer contributes to the hydrophobicity of the resulting polymer, a critical feature for protective coatings.

Development of Water-Resistant and Durable Coatings

The synthesis of polymers and copolymers using this compound is a primary strategy for developing water-resistant and durable coatings. The hydrophobic nature of the isooctadecyl group helps to repel water and other aqueous substances, thereby protecting the underlying substrate from moisture damage. matec-conferences.org This characteristic is particularly valuable in architectural coatings and other applications where exposure to the elements is a concern. matec-conferences.orgpmarketresearch.com

The incorporation of this compound into water-based acrylic resins can significantly improve the water resistance of the resulting coating. matec-conferences.org While waterborne acrylic resins are favored for their low environmental impact, they can sometimes exhibit lower water resistance compared to solvent-based systems. matec-conferences.orgmatec-conferences.org The addition of monomers like this compound helps to mitigate this issue by increasing the hydrophobicity of the polymer matrix. matec-conferences.org

UV-Curable Coating Systems for Rapid Curing

This compound is also utilized in the formulation of UV-curable coatings, which offer the advantage of rapid curing times compared to traditional thermal curing methods. pmarketresearch.commdpi.com This rapid curing is achieved through a process called photopolymerization, where the acrylate groups in the monomer undergo a chain reaction when exposed to UV light, leading to the formation of a crosslinked polymer network. mdpi.comscholarsresearchlibrary.com